molecular formula C7H12N2O3 B1427258 4-(2-Methoxyacetyl)piperazin-2-one CAS No. 1250701-99-5

4-(2-Methoxyacetyl)piperazin-2-one

Cat. No.: B1427258
CAS No.: 1250701-99-5
M. Wt: 172.18 g/mol
InChI Key: CGSJUIYLUYKKDG-UHFFFAOYSA-N
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Description

“4-(2-Methoxyacetyl)piperazin-2-one” is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 . It is used for research purposes and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of piperazin-2-ones, which includes “this compound”, can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H12N2O3 .

Scientific Research Applications

1. HIV-1 Reverse Transcriptase Inhibition

4-(2-Methoxyacetyl)piperazin-2-one analogues have shown potential as inhibitors of HIV-1 reverse transcriptase. Analogues like 1-[(5-methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2- pyridyl]piperazine have been found to be significantly more potent than their precursors in inhibiting HIV-1 reverse transcriptase, highlighting their therapeutic potential in treating HIV infections (Romero et al., 1994).

2. 5-HT1A Serotonin Antagonist Properties

Certain derivatives of this compound, like 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have been studied as 5-HT1A serotonin antagonists. These compounds exhibit high affinity for 5-HT1A receptors, potentially making them useful for targeting serotonergic neurotransmission (Raghupathi et al., 1991).

3. Antimicrobial and Antifungal Properties

Derivatives of this compound have shown promising results in antimicrobial and antifungal testing. Novel compounds synthesized from 1,2,4-triazoles and piperazine derivatives displayed significant antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases (Mermer et al., 2018).

4. Cancer Research

Compounds derived from this compound have been studied for their potential in cancer treatment. For instance, analogues like 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine showed apoptosis-inducing effects in cancer cells, suggesting their utility in cancer therapy (Lee et al., 2013).

5. Neurotransmitter Receptor Studies

Derivatives of this compound have been used in studies involving neurotransmitter receptors. For example, compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been employed in positron emission tomography (PET) studies to analyze serotonergic neurotransmission (Plenevaux et al., 2000).

Safety and Hazards

The safety data sheet for “4-(2-Methoxyacetyl)piperazin-2-one” indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Mechanism of Action

Properties

IUPAC Name

4-(2-methoxyacetyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJUIYLUYKKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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